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Compound of Interest

Compound Name: 1,2-Dimyristin, (R)-

Cat. No.: B086734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical and

enzymatic synthesis of high-purity (R)-1,2-Dimyristin. It includes methodologies for synthesis,

purification, and characterization, along with quantitative data and visual diagrams of relevant

pathways and workflows.

Introduction
(R)-1,2-Dimyristin, a chiral diacylglycerol (DAG), is a crucial molecule in biomedical research

and drug development. As a key second messenger in signal transduction pathways, it is

instrumental in activating various protein kinase C (PKC) isozymes.[1] The stereochemistry at

the C2 position of the glycerol backbone is critical for its biological activity, necessitating the

synthesis of the pure (R)-enantiomer. This document outlines reliable methods to obtain high-

purity (R)-1,2-Dimyristin for research and preclinical studies.

Chemical Synthesis Approach: Enantioselective
Synthesis from (R)-Solketal
A robust method for the synthesis of (R)-1,2-Dimyristin is through the enantioselective acylation

of a chiral building block, such as (R)-solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol).

This method ensures the correct stereochemistry from the start, avoiding the need for chiral

separation of a racemic mixture.
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Experimental Protocol:
Step 1: Protection of (R)-Solketal

Dissolve (R)-solketal in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g.,

nitrogen or argon).

Add a suitable protecting group to the primary hydroxyl group. A common choice is the trityl

(triphenylmethyl) group due to its steric bulk, which directs acylation to the secondary

hydroxyl group in a later step. Add trityl chloride and a non-nucleophilic base such as

triethylamine (TEA) or diisopropylethylamine (DIPEA).

Stir the reaction at room temperature until completion, monitoring by thin-layer

chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure.

Purify the resulting protected (R)-solketal by column chromatography on silica gel.

Step 2: Acylation with Myristic Acid

Dissolve the protected (R)-solketal in anhydrous DCM under an inert atmosphere.

Add myristic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a

catalyst like 4-dimethylaminopyridine (DMAP).

Stir the reaction at room temperature until the starting material is consumed, as monitored by

TLC.

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

Wash the filtrate with dilute hydrochloric acid and then with a saturated aqueous solution of

sodium bicarbonate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 3: Deprotection of the Acetal Group

Dissolve the diacylated product in a suitable solvent system, such as a mixture of

tetrahydrofuran (THF) and an acidic aqueous solution (e.g., 1 M HCl).

Stir the reaction at room temperature, monitoring the cleavage of the acetonide group by

TLC.

Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of

sodium bicarbonate.

Extract the product with an organic solvent like ethyl acetate.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure.

Step 4: Final Deprotection and Purification

Remove the trityl protecting group under acidic conditions, for example, by using a solution

of trifluoroacetic acid (TFA) in DCM.

Monitor the reaction by TLC. Upon completion, carefully neutralize the acid.

Purify the crude (R)-1,2-Dimyristin by column chromatography on silica gel, followed by

crystallization to achieve high purity. A suitable solvent system for crystallization is a mixture

of n-hexane and ethyl acetate.[2]

Quantitative Data for Chemical Synthesis:
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Step Reaction Typical Yield
Purity (after
purification)

Enantiomeric
Excess (e.e.)

1
Protection of (R)-

Solketal
>90% >98% >99%

2
Acylation with

Myristic Acid
80-90% >95% >99%

3
Acetal

Deprotection
>90% >95% >99%

4

Final

Deprotection &

Purification

70-80% >99% >99%

Note: The yields and purities are representative and may vary based on specific reaction

conditions and scale.

Enzymatic Synthesis Approach: Lipase-Catalyzed
Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral

compounds. Lipase-catalyzed kinetic resolution of racemic 1,2-diols or enantioselective

esterification of glycerol can be employed to produce (R)-1,2-Dimyristin. The following protocol

describes a kinetic resolution approach.

Experimental Protocol:
Step 1: Synthesis of Racemic 1,2-Dimyristin

Synthesize racemic 1,2-Dimyristin using standard acylation methods starting from glycerol,

without the use of a chiral precursor.

Step 2: Lipase-Catalyzed Enantioselective Acylation

Dissolve the racemic 1,2-Dimyristin in a suitable organic solvent (e.g., diisopropyl ether or

toluene).
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Add an acyl donor, such as vinyl acetate, and an immobilized lipase. Candida antarctica

lipase B (CALB, often supplied as Novozym 435) is a highly effective catalyst for this

transformation.

Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle

agitation.

Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) or

gas chromatography (GC). The reaction should be stopped at approximately 50% conversion

to achieve high enantiomeric excess for both the acylated product and the remaining

unreacted diol.

Once the desired conversion is reached, filter off the immobilized enzyme.

Step 3: Separation and Purification

Separate the unreacted (R)-1,2-Dimyristin from the acylated (S)-enantiomer by column

chromatography on silica gel.

Further purify the (R)-1,2-Dimyristin by crystallization to remove any remaining impurities.

Quantitative Data for Enzymatic Synthesis:
Parameter Value Reference

Lipase
Candida antarctica lipase B

(Novozym 435)
Representative

Solvent Diisopropyl ether Representative

Acyl Donor Vinyl acetate Representative

Temperature 30-45 °C Representative

Conversion ~50% For optimal resolution

Yield of (R)-1,2-Dimyristin <50% (theoretical max) Kinetic Resolution Principle

Enantiomeric Excess (e.e.) >95% [3]

Purity (after purification) >99% [2]
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Visualization of Workflows and Pathways
Chemical Synthesis Workflow

Chemical Synthesis Workflow for (R)-1,2-Dimyristin
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Click to download full resolution via product page

Caption: Chemical synthesis workflow for (R)-1,2-Dimyristin from (R)-solketal.

Enzymatic Synthesis Workflow
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Enzymatic Kinetic Resolution Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimyristin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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